![molecular formula C82H137N31O22 B013148 [Arg14,Lys15]Nociceptin CAS No. 236098-40-1](/img/structure/B13148.png)
[Arg14,Lys15]Nociceptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[Arg14,Lys15]Nociceptin” is a highly potent and selective NOP receptor agonist . It is a modification of the nociceptin peptide, which is an endogenous anti-opiate heptadecapeptide primarily interacting with the nociceptin (NOP) receptor . This neuropeptide-receptor system is involved in pain regulation, tolerance to and dependence on opiates as well as many other physiological and pathophysiological events .
Synthesis Analysis
The preparation of the peptide ligands was carried out by solid phase synthesis . Two peptides containing DTPA were obtained and purified . The products were [Arg14,Lys(DTPA)15]nociceptin(1-17)-NH2 and its cross-linked dimer on the basis of mass spectrometric analysis .Molecular Structure Analysis
The molecular formula of [Arg14,Lys15]Nociceptin is C82H137N31O22 . It has been incorporated with diethylenetriaminepentaacetic acid (DTPA) as chelator into the structure of [Arg14,Lys15]nociceptin(1–17)-NH2 at the -amino group of Lys15 .Chemical Reactions Analysis
The NOP ligands [Arg14, Lys15]N/OFQ, N/OFQ (1-13)NH2, Ro 64-6198, UFP-101 and the opioid antagonist naloxone were used for pharmacologically characterizing the receptor involved in the monocyte chemoattractant action of N/OFQ .Physical And Chemical Properties Analysis
The molecular weight of [Arg14,Lys15]Nociceptin is 1909.18 . It is soluble to 1 mg/ml in water .Scientific Research Applications
Interaction with ORL1 Receptor : [Arg(14),Lys(15)]nociceptin enhances ORL1 receptor activation by directly interacting with specific amino acid residues (Isozaki et al., 2009)(Isozaki et al., 2009). It is a highly potent nociceptin analog that binds more strongly to the receptor's acidic cluster compared to its natural counterpart (Okada et al., 2000)(Okada et al., 2000).
In Vivo Effects : This compound acts as a highly potent agonist of the OP(4) receptor and can produce long-lasting effects in vivo, which are more potent compared to the natural ligand nociceptin (Rizzi et al., 2002)(Rizzi et al., 2002).
Gastrointestinal Functions : [Arg14, Lys15] N/OFQ has been shown to inhibit gastric emptying, colonic motility, and gastric secretion in rats (Broccardo et al., 2005)(Broccardo et al., 2005).
Bronchial and Microvascular Applications : It inhibits bronchoconstriction and microvascular leakage in a rabbit model of gastroesophageal reflux, suggesting therapeutic potential in such conditions (D'Agostino et al., 2005)(D'Agostino et al., 2005).
Neurological Studies : It inhibits 5α hydroxytryptamine release in the mouse neocortex, indicating its role in neurotransmitter regulation (Mela et al., 2004)(Mela et al., 2004).
Diagnostic and Radiopharmaceutical Potential : Nociceptin derivatives containing DTPA as a chelator, which includes variants like [Arg14,Lys15]NC, may be useful in imaging for diagnostic purposes and have potential as radiopharmaceuticals (Ligeti et al., 2005)(Ligeti et al., 2005).
Human Immune Response : It stimulates human monocyte chemotaxis via NOP receptor activation, suggesting its role in the immune response (Trombella et al., 2005)(Trombella et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLMZOQBGUKAT-VUXBHJHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H137N31O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1909.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Arg14,Lys15]Nociceptin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

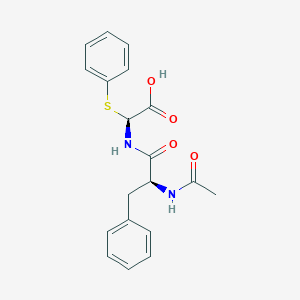
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
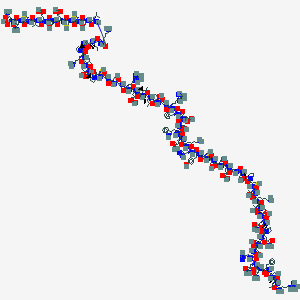
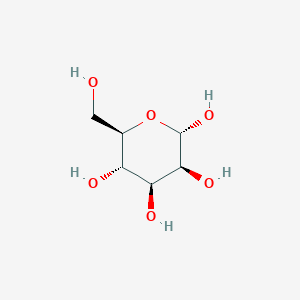


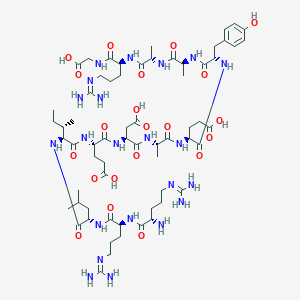
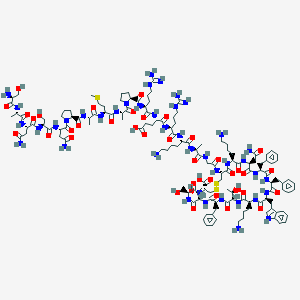
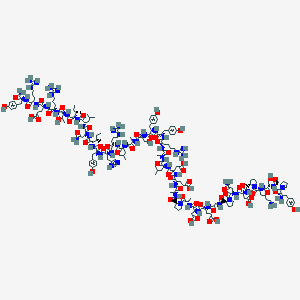
![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)

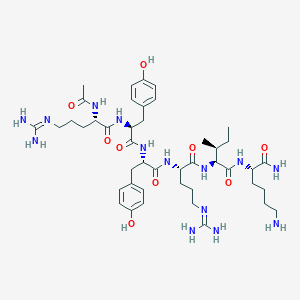
![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
